molecular formula C8H10ClN3O B1369594 6-chloro-N-isopropylpyridazine-3-carboxamide CAS No. 345582-90-3

6-chloro-N-isopropylpyridazine-3-carboxamide

Cat. No.: B1369594
CAS No.: 345582-90-3
M. Wt: 199.64 g/mol
InChI Key: JGUWMBLELLRUNP-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropylpyridazine-3-carboxamide is a chemical compound with the molecular formula C8H10ClN3O It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Scientific Research Applications

6-Chloro-N-isopropylpyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Safety and Hazards

Specific safety and hazard information for 6-chloro-N-isopropylpyridazine-3-carboxamide is not available in the search results. As with all chemicals, it should be handled with appropriate personal protective equipment and stored properly to ensure safety .

Preparation Methods

The synthesis of 6-chloro-N-isopropylpyridazine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 6-chloropyridazine and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-N-isopropylpyridazine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-chloro-N-isopropylpyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

6-Chloro-N-isopropylpyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: This compound has a similar structure but with a different substituent at the nitrogen atom, leading to different chemical and biological properties.

    6-Chloropyridine-3-carboxylic acid: This compound lacks the isopropyl group and amide functionality, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-N-propan-2-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-5(2)10-8(13)6-3-4-7(9)12-11-6/h3-5H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUWMBLELLRUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591553
Record name 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345582-90-3
Record name 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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